Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group, a benzodioxole moiety, and a piperazine ring, making it a unique and versatile molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate has been found to exhibit antibacterial activities against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) . These bacterial strains are the primary targets of this compound.
Mode of Action
It has been suggested that it may interfere with bacterial cell wall synthesis or protein production, leading to bacterial cell death .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, leading to the death of bacterial cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of 2H-1,3-benzodioxol-5-ylamine with tert-butyl chloroformate under basic conditions to form the piperazine ring. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties, making it a candidate for the treatment of various diseases.
Industry: In the industrial sector, This compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.
Comparison with Similar Compounds
Piperazine derivatives: Other piperazine-based compounds share structural similarities but may differ in functional groups and substituents.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety are structurally related but may have different substituents or core structures.
Uniqueness: Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This feature distinguishes it from other piperazine and benzodioxole derivatives, making it a valuable compound in various applications.
Properties
IUPAC Name |
tert-butyl 2-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-9-12(18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFINXMPWYQMSFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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